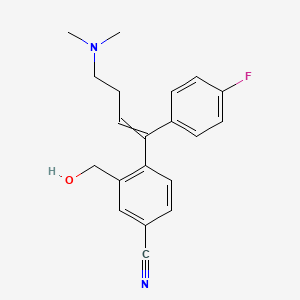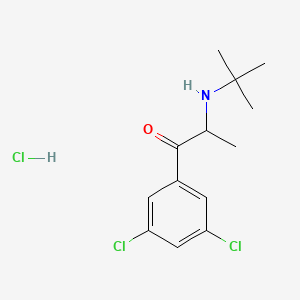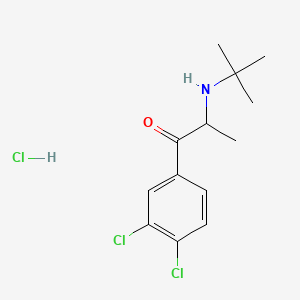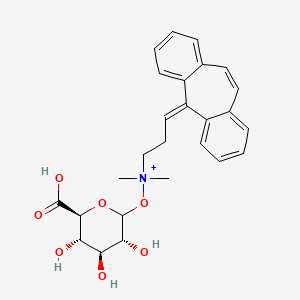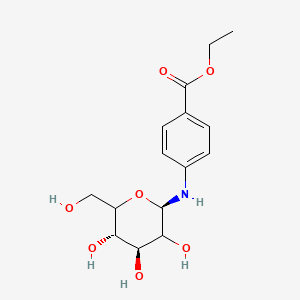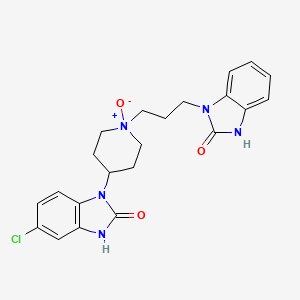
Domperidone Impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Domperidone Impurity C is a derivative of Domperidone . Domperidone is a powerful peripheral dopamine receptor antagonist . It is used in laboratory tests as prescribed in the European Pharmacopoeia .
Synthesis Analysis
Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . Intermediate 1 can be prepared by two synthetic routes: the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization . Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization, which is similar to the synthetic route of intermediate 1 .
Molecular Structure Analysis
The molecular formula of Domperidone Impurity C is C22H24ClN5O3.H2O .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Domperidone involve coupling reactions, cyclization, and reduction .
科学的研究の応用
Preparation of Domperidone
Domperidone is a powerful peripheral dopamine receptor antagonist . The synthetic methods and processes of this drug involve the coupling reaction of two benzimidazolone derivatives . Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare domperidone . Moreover, the methods used to synthesize domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .
Degradation Studies
Domperidone was subjected to acid, base-mediated hydrolysis, peroxide-mediated oxidation, photolysis, and thermal degradation according to ICH guidelines to observe the stability of the selected drug under the stress conditions . Although the drug is resistant to base hydrolysis, photolysis, and thermal stressors, two degradants (DP-ISO1 and DP-ISO2) were formed in acid-mediated hydrolysis . Oxidation with hydrogen peroxide also resulted in one product (DP-OX) . All three degradants were isolated from the crude reaction mixture by preparative high-performance liquid chromatography and supercritical fluid chromatography .
Quantitative Estimation in Pharmaceutical Dosage
A gradient reversed-phase liquid chromatographic (RP-LC) method was developed for the quantitative estimation of impurities in the pharmaceutical dosage form of Omeprazole and Domperidone capsules . The mean average of the areas for domperidone, its six impurities, and droperidol were determined and plotted against concentration .
作用機序
As a derivative of Domperidone, Domperidone Impurity C may share similar mechanisms of action. Domperidone acts as a prokinetic agent through its regulation on the motility of gastric and small intestinal smooth muscle and has antiemetic activity due to the blockade of dopamine receptors in the chemoreceptor trigger zone .
Safety and Hazards
将来の方向性
Understanding the advantages and drawbacks of the synthetic methodologies used to prepare Domperidone could provide insights for the development of new strategies to prepare Domperidone and its impurities, including Domperidone Impurity C . The methods used to synthesize Domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .
特性
IUPAC Name |
6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXNVTGQTMNCFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


